molecular formula C18H19NO4 B3091273 Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217630-77-7

Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3091273
CAS No.: 1217630-77-7
M. Wt: 313.3 g/mol
InChI Key: ZWCLZCMRVUPRJD-IRXDYDNUSA-N
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Description

Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolidine ring and phenoxy groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrrolidine ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of phenoxy groups: The phenoxy groups can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a halogenated intermediate.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of two phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-phenoxyphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-18(20)17-11-16(12-19-17)23-15-9-7-14(8-10-15)22-13-5-3-2-4-6-13/h2-10,16-17,19H,11-12H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCLZCMRVUPRJD-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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